(2,5-Dichlorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N6O2/c21-13-3-4-15(22)14(12-13)20(29)27-9-7-26(8-10-27)18-6-5-17-23-24-19(28(17)25-18)16-2-1-11-30-16/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLLFFDXVNJPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)C5=C(C=CC(=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in biological systems.
Mode of Action
It is known that triazole compounds can interact with their targets and cause changes in their function.
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting they may affect multiple pathways.
Biological Activity
The compound (2,5-Dichlorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone, with the molecular formula C20H16Cl2N6O2 and a molecular weight of 443.29 g/mol, has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse sources, including in vitro studies and structure-activity relationship analyses.
Chemical Structure
The compound features a dichlorophenyl moiety linked to a piperazine ring and a triazole-pyridazine hybrid structure. The presence of the furan group adds to its chemical diversity, potentially influencing its biological interactions.
Biological Activity Overview
Research indicates that this compound may exhibit multiple biological activities, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of similar structures have shown activity against various cancer cell lines.
- Anti-inflammatory Effects : Compounds containing piperazine and triazole structures are often evaluated for their anti-inflammatory potential.
- Cox Inhibition : The compound's structural components suggest potential activity as a COX inhibitor.
Anticancer Activity
Several studies have explored the anticancer properties of compounds related to (2,5-Dichlorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone. For instance:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 47e | T47D (Breast) | 43.4 |
| 47f | HCT-116 (Colon) | 6.2 |
| PYZ16 | COX-II Inhibition | 0.52 |
These findings indicate that variations of the compound can effectively inhibit cancer cell proliferation and may serve as leads for further development in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory potential is suggested by the structural analogy to known COX inhibitors. A study demonstrated that compounds with similar scaffolds exhibited significant inhibition of COX enzymes:
| Compound | COX-I Inhibition | COX-II Inhibition | Selectivity Index |
|---|---|---|---|
| PYZ16 | Moderate | High (IC50 = 0.52) | 10.73 |
| Celecoxib | Low | Moderate (IC50 = 0.78) | 9.51 |
The selectivity towards COX-II over COX-I is crucial for reducing gastrointestinal side effects associated with non-selective NSAIDs .
The proposed mechanism for the anticancer and anti-inflammatory activities involves the inhibition of specific enzymes and pathways associated with tumor growth and inflammation. The triazole ring is known for its role in modulating biological activities through interference with cellular signaling pathways.
Case Studies
- Case Study on Cancer Cell Lines : A recent study evaluated the effects of various derivatives on cancer cell lines such as HCT-116 and T47D. The results indicated that compounds with higher lipophilicity showed improved cellular uptake and efficacy .
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of similar compounds, demonstrating significant reductions in inflammation markers compared to controls .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves sequential coupling reactions. Key steps include:
- Piperazine functionalization : Reacting 4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine with activated carbonyl intermediates (e.g., 2,5-dichlorobenzoyl chloride) under reflux in anhydrous dichloromethane or dimethylformamide (DMF) .
- Catalyst use : Triethylamine (TEA) is critical for neutralizing HCl byproducts and accelerating nucleophilic substitution .
- Purity control : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensure >95% purity .
Q. Which spectroscopic and chromatographic methods are used to confirm its structure?
- NMR spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) verify the integration of protons from the furan, triazolo-pyridazine, and piperazine moieties. Aromatic protons from the dichlorophenyl group appear as distinct doublets (δ 7.2–7.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 497.06) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity, with retention times compared to synthetic standards .
Advanced Research Questions
Q. How can researchers optimize coupling reactions to address low yields in the final step?
Low yields often stem from steric hindrance between the triazolo-pyridazine and dichlorophenyl groups. Strategies include:
- Solvent optimization : Switching from DMF to tetrahydrofuran (THF) reduces side reactions .
- Temperature control : Maintaining 0–5°C during acyl chloride addition minimizes decomposition .
- Catalyst screening : Substituent-specific catalysts (e.g., DMAP) improve acylation efficiency .
Q. What in vitro assays are recommended to evaluate its biological activity?
- Kinase inhibition assays : Use fluorescence polarization (FP) or TR-FRET to test inhibition of BRD4 bromodomains, given structural similarities to triazolopyridazine-based inhibitors like AZD5153 .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HCT116 or MCF7) at 1–100 µM concentrations, comparing IC values to reference compounds .
- Solubility testing : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or impurities. Mitigation steps:
- Reproducibility checks : Validate results across multiple labs using standardized protocols (e.g., NIH/NCATS guidelines) .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., dechlorinated derivatives) that may skew activity .
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing furan with thiophene) to isolate pharmacophoric contributions .
Methodological Considerations
Q. What strategies improve the compound’s stability during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the methanone group .
- Light sensitivity : Use amber vials to protect the triazolo-pyridazine core from UV degradation .
Q. How can computational modeling guide its optimization for target binding?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict interactions with BRD4 (PDB: 5U50). Focus on π-π stacking between the triazolo-pyridazine and acetylated lysine pockets .
- ADMET prediction : SwissADME or pkCSM models assess logP, CYP450 inhibition, and blood-brain barrier permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
